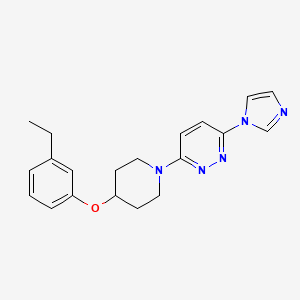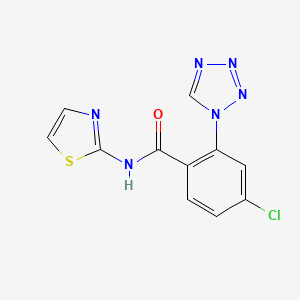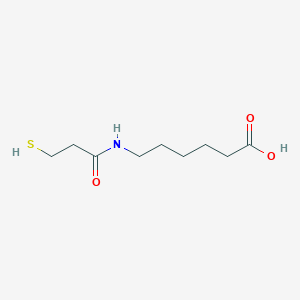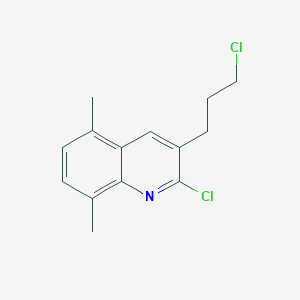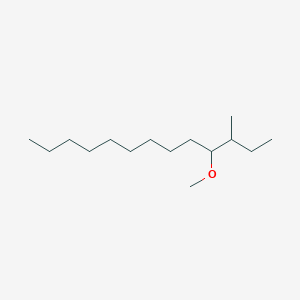
4-Methoxy-3-methyltridecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-methyltridecane is an organic compound with the molecular formula C15H32O It is a derivative of tridecane, characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-methyltridecane typically involves the alkylation of tridecane with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The process includes purification steps such as distillation and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-methyltridecane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-methoxy-3-methyltridecanoic acid.
Reduction: Formation of 4-hydroxy-3-methyltridecane.
Substitution: Formation of various substituted tridecanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-3-methyltridecane has several applications in scientific research:
Chemistry: Used as a model compound in studies of alkylation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-methyltridecane involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pathways involved may include modulation of enzyme activity and alteration of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxytridecane: Lacks the methyl group, resulting in different chemical properties.
3-Methyltridecane: Lacks the methoxy group, affecting its reactivity and applications.
4-Hydroxy-3-methyltridecane: Contains a hydroxyl group instead of a methoxy group, leading to different chemical behavior.
Uniqueness
4-Methoxy-3-methyltridecane is unique due to the presence of both a methoxy and a methyl group, which confer distinct chemical properties and reactivity. This combination makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
920753-74-8 |
|---|---|
Fórmula molecular |
C15H32O |
Peso molecular |
228.41 g/mol |
Nombre IUPAC |
4-methoxy-3-methyltridecane |
InChI |
InChI=1S/C15H32O/c1-5-7-8-9-10-11-12-13-15(16-4)14(3)6-2/h14-15H,5-13H2,1-4H3 |
Clave InChI |
DCZSLOFUCQVVQL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(C(C)CC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


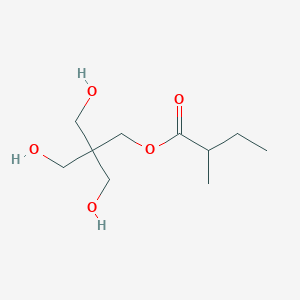
![N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide](/img/structure/B12625941.png)
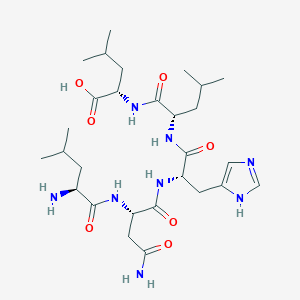
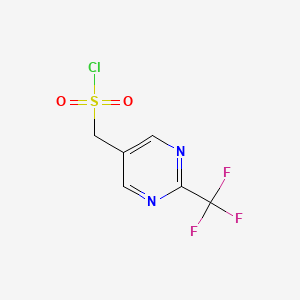
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
![N-[[3-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methyl]-1-(furan-2-yl)methanamine;hydrochloride](/img/structure/B12626003.png)
